REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH3:15])[CH2:10][CH2:9]2)[CH:5]=[CH:4][C:3]=1[NH:16][C:17]1[N:22]=[CH:21][N:20]=[C:19]([N:23]([CH3:39])[C:24]([NH:26][C:27]2[C:32]([Cl:33])=[C:31]([O:34][CH3:35])[CH:30]=[C:29]([O:36][CH3:37])[C:28]=2[Cl:38])=[O:25])[CH:18]=1.[C:40](Cl)(=[O:43])[CH:41]=[CH2:42].C1COCC1>CO>[Cl:38][C:28]1[C:29]([O:36][CH3:37])=[CH:30][C:31]([O:34][CH3:35])=[C:32]([Cl:33])[C:27]=1[NH:26][C:24](=[O:25])[N:23]([C:19]1[N:20]=[CH:21][N:22]=[C:17]([NH:16][C:3]2[CH:4]=[CH:5][C:6]([N:8]3[CH2:9][CH2:10][N:11]([CH2:14][CH3:15])[CH2:12][CH2:13]3)=[CH:7][C:2]=2[NH:1][C:40](=[O:43])[CH:41]=[CH2:42])[CH:18]=1)[CH3:39]
|
Name
|
1-(6-(2-amino-4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)N1CCN(CC1)CC)NC1=CC(=NC=N1)N(C(=O)NC1=C(C(=CC(=C1Cl)OC)OC)Cl)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 1 hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by prep-HPLC and prep-TLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1OC)OC)Cl)NC(N(C)C1=CC(=NC=N1)NC1=C(C=C(C=C1)N1CCN(CC1)CC)NC(C=C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |